molecular formula C19H17N3OS B11561812 (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone

(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone

Cat. No.: B11561812
M. Wt: 335.4 g/mol
InChI Key: RSSDIHMYHZLJMQ-UHFFFAOYSA-N
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Description

(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone is a complex organic compound with a unique structure that combines elements of thieno, naphthyridine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b][1,5]naphthyridine core, which is then functionalized to introduce the amino and phenylmethanone groups. Common reagents used in these reactions include various amines, ketones, and thiophene derivatives. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely, but often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to the development of new therapeutic agents, particularly for diseases where current treatments are inadequate.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone include other thieno[2,3-b][1,5]naphthyridine derivatives, as well as compounds containing similar functional groups such as amino and phenylmethanone.

Uniqueness

What sets this compound apart is its unique combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable target for further research and development, as it may offer advantages over other compounds in terms of reactivity, stability, or biological activity.

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

(5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraen-6-yl)-phenylmethanone

InChI

InChI=1S/C19H17N3OS/c20-15-13-10-14-16(11-6-8-22(14)9-7-11)21-19(13)24-18(15)17(23)12-4-2-1-3-5-12/h1-5,10-11H,6-9,20H2

InChI Key

RSSDIHMYHZLJMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)C5=CC=CC=C5)N

Origin of Product

United States

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